Notoginsenoside S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Notoginsenoside S is a compound isolated from Panax notoginseng . It is primarily used for research and development and is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of Notoginsenoside S involves complex biological processes. Differential transcriptome analysis is an effective method for gene selection of triterpene saponin biosynthetic pathways . Comparative transcriptome analysis of P. notoginseng roots and methyl jasmonate (MeJA)-induced roots revealed differentially expressed unigenes . Key genes in notoginsenoside biosynthesis, such as dammarenediol II synthase gene (DS) and squalene epoxidase gene (SE), were found to have significant correlation with certain transcription factors .
Molecular Structure Analysis
The molecular structure of Notoginsenoside S is complex. It has a molecular formula of C47H80O18 and a molecular weight of 933.13 . Further analysis of its structure can be done using techniques like HPLC-FT-ICR-MS .
Chemical Reactions Analysis
The chemical reactions involving Notoginsenoside S are complex and are often related to its biosynthesis. The phenylpropanoid biosynthesis pathway was found to be involved in not only the development of but also metabolic changes in P. notoginseng taproots .
Physical And Chemical Properties Analysis
Notoginsenoside S is a powder that is white to off-white in color . It is soluble in water at a concentration of 1 mg/mL, yielding a clear, colorless solution . It is stored at -20°C in powder form for up to 3 years, and at -80°C in solvent for up to 1 year .
Scientific Research Applications
Inhibition of Cell Proliferation and Induction of Apoptosis in Cancer Cells
Notoginsenoside R2, a crucial active saponin in Panax notoginseng, has been found to inhibit H22 hepatoma cells proliferation and promote apoptosis . The apoptosis of H22 hepatoma cells was promoted by 20 (S / R)-notoginsenoside R2 through the blockade of the PI3K/AKT/mTOR signaling pathway .
Anti-Atherosclerosis
Notoginsenoside R1 has been shown to ameliorate atherosclerosis induced by a high-fat-diet and vitamin D3 . It can significantly improve serum lipid profiles, encompassing TG, TC, LDL, ox-LDL, and HDL . Simultaneously, it decreases IL-6, IL-33, TNF-α, and IL-1β levels, lowering inflammatory elements .
Cardiovascular Protection
Increasing evidence shows that Notoginsenoside R1 exhibits cardiovascular protection .
Neuroprotection
Notoginsenoside R1 has been found to have neuroprotective effects .
Anti-Diabetes
Notoginsenoside R1 has been shown to have anti-diabetic properties .
Anti-Cancer
Notoginsenoside R1 has been found to have anti-cancer properties .
Safety And Hazards
Notoginsenoside S can be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling it .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H106O30/c1-25(2)10-9-14-63(8,93-56-50(81)44(75)42(73)32(89-56)24-85-54-49(80)43(74)33(88-54)23-84-53-47(78)38(69)28(67)21-82-53)26-11-16-62(7)37(26)27(66)18-35-60(5)15-13-36(59(3,4)34(60)12-17-61(35,62)6)90-57-51(45(76)40(71)30(19-64)86-57)92-58-52(46(77)41(72)31(20-65)87-58)91-55-48(79)39(70)29(68)22-83-55/h10,26-58,64-81H,9,11-24H2,1-8H3/t26-,27+,28+,29+,30+,31+,32+,33-,34-,35+,36-,37-,38-,39-,40+,41+,42+,43-,44-,45-,46-,47+,48+,49+,50+,51+,52+,53-,54+,55-,56-,57-,58-,60-,61+,62+,63-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIGQTILUNTIQH-RJLRDNOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)COC1C(C(C(CO1)O)O)O)O)O)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H106O30 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346727 |
Source
|
Record name | Notoginsenoside S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Notoginsenoside S | |
CAS RN |
575446-95-6 |
Source
|
Record name | Notoginsenoside S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.